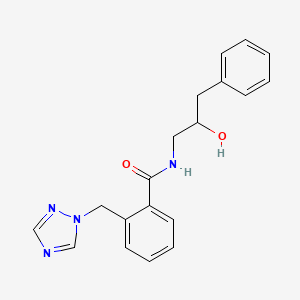
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide, also known as TTCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTCA belongs to the class of thiomorpholine-4-carboxamide derivatives, which have shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been suggested that 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to have good stability and solubility in aqueous and organic solvents. However, 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several possible future directions for the research on 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide. One possible direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another possible direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to determine the safety and efficacy of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide in humans and to develop new analogs with improved properties.
Synthesis Methods
The synthesis of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide involves the reaction of thian-4-ylamine with 2-propan-2-yl thiomorpholine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has shown potential therapeutic applications in various preclinical studies. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-10(2)12-9-15(5-8-18-12)13(16)14-11-3-6-17-7-4-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVDHXLQXVQQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)


![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)

![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)